Cas no 1807291-16-2 (6-Hydroxy-5-mercaptopicolinonitrile)
6-Hydroxy-5-mercaptopicolinonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Hydroxy-5-mercaptopicolinonitrile
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- Inchi: 1S/C6H4N2OS/c7-3-4-1-2-5(10)6(9)8-4/h1-2,10H,(H,8,9)
- InChI Key: HGVLKAMLUJJPJO-UHFFFAOYSA-N
- SMILES: SC1=CC=C(C#N)NC1=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 281
- XLogP3: 0.5
- Topological Polar Surface Area: 53.9
6-Hydroxy-5-mercaptopicolinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008614-250mg |
6-Hydroxy-5-mercaptopicolinonitrile |
1807291-16-2 | 95% | 250mg |
$1038.80 | 2023-09-03 | |
| Alichem | A029008614-1g |
6-Hydroxy-5-mercaptopicolinonitrile |
1807291-16-2 | 95% | 1g |
$3010.80 | 2023-09-03 |
6-Hydroxy-5-mercaptopicolinonitrile Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 6-Hydroxy-5-mercaptopicolinonitrile
Introduction to 6-Hydroxy-5-mercaptopicolinonitrile (CAS No. 1807291-16-2)
6-Hydroxy-5-mercaptopicolinonitrile, identified by its Chemical Abstracts Service number (CAS No. 1807291-16-2), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic thiols, characterized by its unique structural framework that includes a thiophene ring substituent and a nitrile group. The presence of both hydroxyl and thiol functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The 6-Hydroxy-5-mercaptopicolinonitrile structure is of particular interest due to its potential pharmacological properties. The thiophene ring, a common motif in many biologically active compounds, contributes to the compound's ability to interact with biological targets. Additionally, the nitrile group can serve as a precursor for further functionalization, enabling the synthesis of more complex molecules. These features make it a valuable building block in drug discovery efforts.
In recent years, there has been growing interest in exploring the therapeutic potential of 6-Hydroxy-5-mercaptopicolinonitrile and its derivatives. Research has indicated that compounds with similar structural features may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities. These findings are particularly relevant in the context of developing novel treatments for chronic diseases where inflammation plays a critical role.
One of the most compelling aspects of 6-Hydroxy-5-mercaptopicolinonitrile is its role in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in creating small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical models for conditions such as diabetes and cardiovascular diseases. The ability to modify the core structure of 6-Hydroxy-5-mercaptopicolinonitrile allows researchers to fine-tune its pharmacokinetic and pharmacodynamic properties, enhancing its potential as a drug candidate.
The chemical synthesis of 6-Hydroxy-5-mercaptopicolinonitrile involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity. These techniques not only improve the efficiency of production but also open up new avenues for structural diversification.
From a medicinal chemistry perspective, 6-Hydroxy-5-mercaptopicolinonitrile serves as a scaffold for designing molecules with enhanced binding affinity and selectivity. By incorporating additional functional groups or altering the substitution pattern on the thiophene ring, researchers can modulate the compound's interactions with biological targets. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The growing body of research on 6-Hydroxy-5-mercaptopicolinonitrile underscores its significance in modern drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focused on harnessing its potential for developing new therapeutics. As our understanding of biological pathways continues to expand, compounds like 6-Hydroxy-5-mercaptopicolinonitrile will likely play an integral role in addressing unmet medical needs.
In conclusion, 6-Hydroxy-5-mercaptopicolinonitrile (CAS No. 1807291-16-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for developing novel bioactive molecules. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry.
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